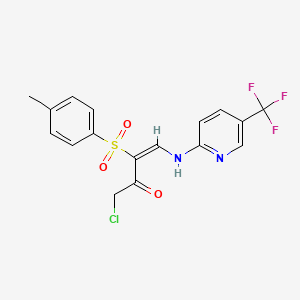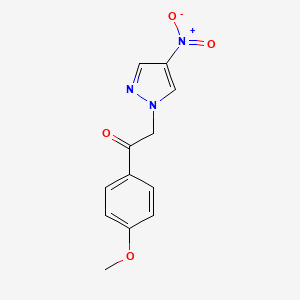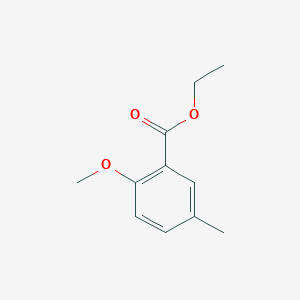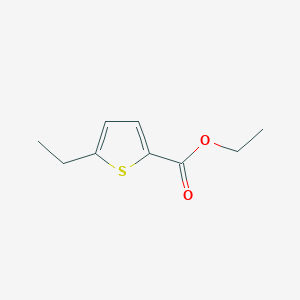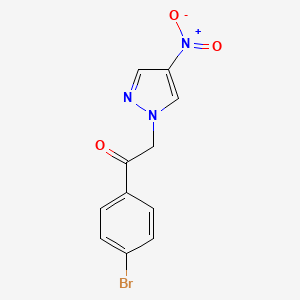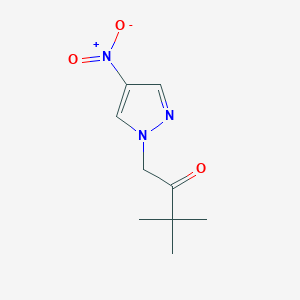
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one, also known as 3,3-dimethyl-1-pyrazole-4-nitrile (DMPN), is a novel chemical compound with a wide range of potential applications in the scientific research field. This compound has been the subject of numerous studies due to its unique structure and properties. It has been used in the synthesis of a variety of molecules, as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals. In addition, DMPN has also been studied for its potential applications in the biochemical and physiological fields.
Applications De Recherche Scientifique
Antifungal Applications
Research has shown that compounds with pyrazole moieties, such as those tested against Fusarium oxysporum f. sp. Albedinis, demonstrate significant antifungal activity. The structure–activity relationship (SAR) interpretations for pharmacophore site predictions highlight the antifungal pharmacophore sites common in these compounds. This suggests potential applications of similar structures in combating fungal diseases affecting crops, especially in date palms (Kaddouri et al., 2022).
Synthesis and Medicinal Chemistry
Pyrazole derivatives are extensively used as synthons in organic synthesis due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole moiety makes it an interesting template for combinatorial as well as medicinal chemistry, suggesting potential research applications in drug discovery and development (Dar & Shamsuzzaman, 2015).
Industrial and Educational Research
The paper discussing the ethylene dimerization process with a focus on Alphabutol technology indicates the significance of pyrazole derivatives in industrial applications, particularly in the production of Butene-1, a compound used to regulate the density of polyethylene. This underscores the relevance of pyrazole-based compounds in chemical engineering and materials science research (Alenezi et al., 2019).
Therapeutic Applications
The exploration of pyrazoline derivatives in the development of new anticancer agents provides insight into the therapeutic potential of compounds with similar structures. Pyrazoline is highlighted for its significant biological effect, indicating the scope for further research into its applications in cancer therapy (Ray et al., 2022).
Chemical Synthesis and Reactivity
The synthesis and reactivity of hexasubstituted pyrazolines, including discussions on synthetic routes and applications in creating highly substituted compounds, suggest that similar methodologies could be applied to the synthesis and study of 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one. This could lead to the development of novel compounds with potential applications in various fields of chemistry (Baumstark et al., 2013).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(4-nitropyrazol-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)8(13)6-11-5-7(4-10-11)12(14)15/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNGSHSJKDSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

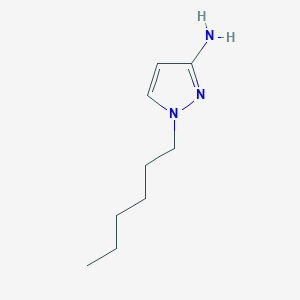
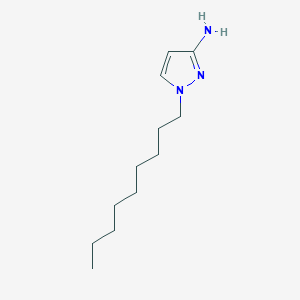
![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
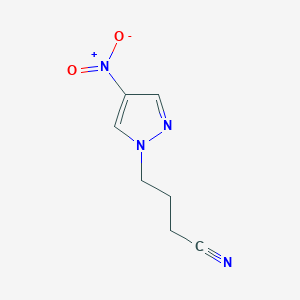

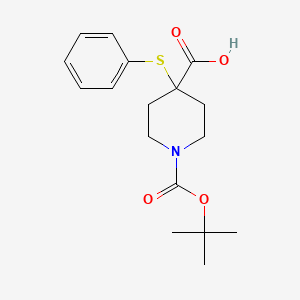

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
